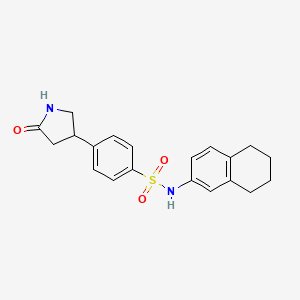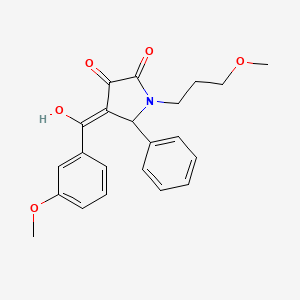![molecular formula C18H14ClN3O3S B11051197 6-(5-chlorothiophen-2-yl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11051197.png)
6-(5-chlorothiophen-2-yl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-CHLORO-2-THIENYL)-5-(4-METHOXYPHENYL)-1-METHYL-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4(3H,7H)-DIONE is a complex organic compound that belongs to the class of pyrrolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-CHLORO-2-THIENYL)-5-(4-METHOXYPHENYL)-1-METHYL-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4(3H,7H)-DIONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrrolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The chlorothienyl and methoxyphenyl groups are introduced through substitution reactions, often using reagents like chlorinating agents and methoxylating agents.
Final Assembly: The final product is obtained through purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the thienyl and pyrimidine rings.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the compound’s structure.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, methoxylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to dechlorinated or demethylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.
Biology
Biologically, pyrrolopyrimidines are known for their potential as enzyme inhibitors, making them valuable in studying biological pathways and developing new drugs.
Medicine
In medicine, compounds like this one are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
Industrially, such compounds may be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.
Mechanism of Action
The mechanism of action for 6-(5-CHLORO-2-THIENYL)-5-(4-METHOXYPHENYL)-1-METHYL-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4(3H,7H)-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 6-(5-BROMO-2-THIENYL)-5-(4-METHOXYPHENYL)-1-METHYL-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4(3H,7H)-DIONE
- 6-(5-CHLORO-2-THIENYL)-5-(4-HYDROXYPHENYL)-1-METHYL-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4(3H,7H)-DIONE
Uniqueness
The uniqueness of 6-(5-CHLORO-2-THIENYL)-5-(4-METHOXYPHENYL)-1-METHYL-1H-PYRROLO[2,3-D]PYRIMIDINE-2,4(3H,7H)-DIONE lies in its specific substituents, which confer distinct chemical and biological properties. These properties may include enhanced binding affinity to certain targets or improved stability under physiological conditions.
Properties
Molecular Formula |
C18H14ClN3O3S |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
6-(5-chlorothiophen-2-yl)-5-(4-methoxyphenyl)-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H14ClN3O3S/c1-22-16-14(17(23)21-18(22)24)13(9-3-5-10(25-2)6-4-9)15(20-16)11-7-8-12(19)26-11/h3-8,20H,1-2H3,(H,21,23,24) |
InChI Key |
STPIHOJDAUZRSN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(N2)C3=CC=C(S3)Cl)C4=CC=C(C=C4)OC)C(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R,5S)-2-(3-{[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]methyl}-4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11051122.png)
![4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide](/img/structure/B11051124.png)
![methyl 3-(1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11051127.png)
![3-(4-methoxyphenyl)-6-phenyl-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11051130.png)
![7-(4-methylphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11051142.png)
![N-cyclopropyl-4-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]piperazine-1-carbothioamide](/img/structure/B11051149.png)


![6-amino-8-(thiophen-2-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11051169.png)


![8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 9,10-dihydro-2-(2-thienyl)-](/img/structure/B11051201.png)
![6-(4-Bromophenyl)-3-(3-thienyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazole](/img/structure/B11051204.png)
